Sulbactam-d5 (sodium)

説明

BenchChem offers high-quality Sulbactam-d5 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulbactam-d5 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

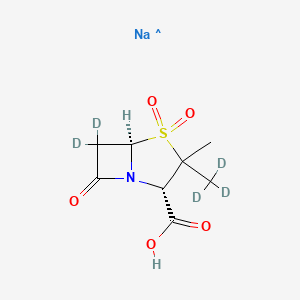

分子式 |

C8H11NNaO5S |

|---|---|

分子量 |

261.26 g/mol |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |

InChIキー |

SXKMQCSYTIDQTC-KOYHQTOCSA-N |

異性体SMILES |

[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)O)[2H].[Na] |

正規SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

製品の起源 |

United States |

Foundational & Exploratory

Sulbactam-d5 vs. Sulbactam Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Sulbactam-d5 and Sulbactam sodium, two critical molecules in contemporary antibacterial research and development. Sulbactam is a potent β-lactamase inhibitor used to extend the spectrum of β-lactam antibiotics. Its deuterated analogue, Sulbactam-d5, serves as an invaluable internal standard for pharmacokinetic and bioanalytical studies. This document elucidates the core differences in their physicochemical properties, explores the underlying principles of their application, and provides detailed experimental protocols for their analysis and functional assessment.

Introduction

Sulbactam is a penicillanic acid sulfone that acts as an irreversible inhibitor of many bacterial β-lactamases.[1] By binding to and inactivating these enzymes, sulbactam protects β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacterial strains.[1] It is most commonly formulated in combination with ampicillin or cefoperazone. While possessing weak intrinsic antibacterial activity, its primary role is that of a "suicide substrate" for β-lactamases.[1]

Sulbactam-d5 is a stable, isotopically labeled form of sulbactam where five hydrogen atoms have been replaced with deuterium.[2] This isotopic substitution renders it an ideal internal standard for mass spectrometry-based bioanalytical methods, crucial for the accurate quantification of sulbactam in complex biological matrices.[2] The subtle mass difference introduced by deuterium allows for its differentiation from the unlabeled drug without significantly altering its chemical behavior in chromatographic separations.

Physicochemical Properties: A Comparative Analysis

The primary distinction between Sulbactam-d5 and Sulbactam sodium lies in their isotopic composition and, consequently, their molecular weight. This seemingly minor alteration has significant implications for their respective applications. The following table summarizes their key physicochemical properties based on available Certificate of Analysis (CoA) data and scientific literature.

| Property | Sulbactam-d5 Sodium Salt | Sulbactam Sodium |

| Chemical Formula | C₈H₅D₅NNaO₅S[3] | C₈H₁₀NNaO₅S[4][5] |

| Molecular Weight | 260.25 g/mol [3] | 255.22 g/mol [4][5] |

| Appearance | White to off-white solid | White to yellowish-white crystalline powder[6] |

| Solubility | Soluble in water | Freely soluble in water[6] |

| Purity (HPLC) | >95%[3] | >99%[4][7] |

| Storage Temperature | -20°C[3] | Powder: -20°C for 3 years, 4°C for 2 years[4] |

The Kinetic Isotope Effect: A Subtle yet Significant Difference

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.

While Sulbactam-d5 is designed to be chemically identical to Sulbactam in most contexts, the potential for a KIE should be considered in highly sensitive enzymatic assays or metabolic studies. However, for its primary application as an internal standard in mass spectrometry, the KIE is generally negligible and does not interfere with its utility for accurate quantification.

Mechanism of Action: Inhibition of β-Lactamase and Bacterial Cell Wall Synthesis

Sulbactam's mechanism of action is twofold. Primarily, it acts as a β-lactamase inhibitor. Additionally, it exhibits weak intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs).[8]

β-Lactamase Inhibition

β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them ineffective. Sulbactam, structurally similar to β-lactam antibiotics, binds to the active site of these enzymes.[9] This binding is initially reversible but rapidly becomes a stable, irreversible covalent bond, effectively inactivating the β-lactamase enzyme.[9] This "suicide inhibition" protects the co-administered β-lactam antibiotic from degradation, allowing it to reach its target.[1]

Interaction with Penicillin-Binding Proteins (PBPs)

Sulbactam can also bind to and inhibit the activity of PBPs, which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[8] Specifically, sulbactam has been shown to bind to PBP1 and PBP3 in Acinetobacter baumannii.[10] By inhibiting these proteins, sulbactam disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[11]

Below is a diagram illustrating the signaling pathway of PBP inhibition by a β-lactam agent like sulbactam, leading to the disruption of peptidoglycan synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Sulbactam and its deuterated analogue.

Quantification of Sulbactam in Plasma using HPLC-MS/MS with Sulbactam-d5 as an Internal Standard

This protocol describes a robust method for the accurate quantification of sulbactam in plasma samples.

5.1.1. Materials

-

Sulbactam sodium (reference standard)

-

Sulbactam-d5 sodium salt (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

HPLC system coupled with a tandem mass spectrometer (e.g., Agilent, Waters, Sciex)

-

C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

5.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulbactam sodium and Sulbactam-d5 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Sulbactam stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50 µg/mL).

-

Internal Standard Working Solution (1 µg/mL): Dilute the Sulbactam-d5 stock solution with 50% methanol.

5.1.3. Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Sulbactam-d5).

-

Add 300 µL of acetonitrile (protein precipitation agent).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

5.1.4. HPLC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Sulbactam: Q1/Q3 (e.g., 234.0 -> 140.0)

-

Sulbactam-d5: Q1/Q3 (e.g., 239.0 -> 145.0)

-

5.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Sulbactam to Sulbactam-d5 against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the data.

-

Determine the concentration of sulbactam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Determination of β-Lactamase Inhibition (IC50) using a Nitrocefin-Based Assay

This protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of sulbactam against a specific β-lactamase.

5.2.1. Materials

-

Sulbactam sodium

-

Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)

-

Nitrocefin (chromogenic β-lactam substrate)

-

Phosphate buffer (50 mM, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

-

Dimethyl sulfoxide (DMSO)

5.2.2. Preparation of Solutions

-

Sulbactam Stock Solution (10 mM): Dissolve an appropriate amount of Sulbactam sodium in phosphate buffer.

-

β-Lactamase Working Solution: Dilute the purified β-lactamase in phosphate buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes.

-

Nitrocefin Stock Solution (10 mM): Dissolve nitrocefin in DMSO.

-

Nitrocefin Working Solution (100 µM): Dilute the nitrocefin stock solution in phosphate buffer.

5.2.3. Assay Procedure

-

Inhibitor Dilution: Prepare a serial dilution of the sulbactam stock solution in phosphate buffer in the 96-well plate (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 µM).

-

Pre-incubation: Add the β-lactamase working solution to each well containing the sulbactam dilutions and control wells (enzyme only, no inhibitor). Incubate at room temperature for 10 minutes.

-

Reaction Initiation: Add the nitrocefin working solution to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 490 nm every minute for 15-20 minutes.

5.2.4. Data Analysis

-

Calculate the rate of reaction (V) for each sulbactam concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each sulbactam concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the sulbactam concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Sulbactam sodium and its deuterated counterpart, Sulbactam-d5, are indispensable tools in the field of antibacterial drug development and research. While Sulbactam sodium serves as a crucial β-lactamase inhibitor in clinical settings, Sulbactam-d5 provides the analytical precision required for robust pharmacokinetic and bioanalytical studies. Understanding their distinct properties and applications, as detailed in this guide, is essential for researchers and scientists working to combat antibiotic resistance. The provided experimental protocols offer a foundation for the accurate quantification and functional assessment of these important compounds.

References

- 1. abcam.com [abcam.com]

- 2. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. content.abcam.com [content.abcam.com]

- 7. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. toku-e.com [toku-e.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

The Role of Sulbactam-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Sulbactam-d5 when utilized as an internal standard in bioanalytical assays. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of the β-lactamase inhibitor, sulbactam.

Core Principles: Isotope Dilution Mass Spectrometry

The use of Sulbactam-d5 as an internal standard is predicated on the principles of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for the precise quantification of chemical substances.[1][2] In this method, a known quantity of an isotopically enriched version of the analyte, in this case, Sulbactam-d5, is added to the sample containing the analyte of interest, sulbactam.[1] This isotopically labeled standard, often referred to as a "spike" or "tracer," is chemically identical to the analyte but has a different mass due to the presence of heavier isotopes (deuterium instead of hydrogen).[2]

The fundamental premise of IDMS is that the stable isotope-labeled internal standard will behave identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in sample extraction, injection volume, and instrument response can be effectively normalized. This leads to a highly accurate and precise determination of the analyte's concentration. The use of a stable isotopically labeled internal standard like Sulbactam-d5 is considered the gold standard in quantitative bioanalysis using LC-MS/MS.[2][3]

Sulbactam: Primary Mechanism of Action

Sulbactam is a β-lactamase inhibitor, structurally similar to penicillin. Its primary therapeutic function is not intrinsic antibacterial activity, but rather the protection of β-lactam antibiotics from degradation by bacterial β-lactamase enzymes.[4][5] Many antibiotic-resistant bacteria produce these enzymes, which hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective. Sulbactam irreversibly binds to the active site of β-lactamases, forming a stable, inactive complex. This "suicide inhibition" mechanism protects the co-administered antibiotic, allowing it to exert its antibacterial effect.[4][5]

Sulbactam-d5 as an Internal Standard in Practice

Sulbactam-d5 is the deuterated analog of sulbactam, where five hydrogen atoms have been replaced by deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte (sulbactam) and the internal standard (Sulbactam-d5), while their chemical and physical properties remain virtually identical.

Logical Workflow of Internal Standard Use

The core logic of using an internal standard in a quantitative assay is to provide a reference point that experiences the same experimental variations as the analyte. This ensures that the final calculated concentration is independent of these variations.

Experimental Protocol: Quantification of Sulbactam in Human Plasma

The following is a representative experimental protocol for the quantification of sulbactam in human plasma using Sulbactam-d5 as an internal standard, based on established methodologies.

Materials and Reagents

-

Sulbactam reference standard

-

Sulbactam-d5 internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

-

Spiking: To 100 µL of plasma sample, add a known concentration of Sulbactam-d5 solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with an appropriate volume of water containing 0.1% formic acid prior to injection.

Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A gradient elution is employed to separate sulbactam from other plasma components.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for sulbactam.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Sulbactam: The transition of the precursor ion to a specific product ion is monitored.

-

Sulbactam-d5: The transition of the deuterated precursor ion to its corresponding product ion is monitored.

-

Quantitative Data Summary

The following tables summarize typical quantitative data from a validated LC-MS/MS method for sulbactam using Sulbactam-d5 as an internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 0.5 - 50 µg/mL |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low | 1.5 | < 5% | < 6% | ± 5% |

| Medium | 15 | < 4% | < 5% | ± 4% |

| High | 40 | < 3% | < 4% | ± 3% |

Table 3: Recovery and Matrix Effect

| Parameter | Sulbactam | Sulbactam-d5 |

| Extraction Recovery | > 85% | > 85% |

| Matrix Effect | Minimal and compensated by IS | - |

Conclusion

The use of Sulbactam-d5 as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of sulbactam in complex biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, adhering to the principles of isotope dilution mass spectrometry. This technical guide has outlined the core mechanism, a detailed experimental protocol, and representative quantitative data, offering a comprehensive resource for professionals in the field of drug development and bioanalysis. The application of such methodologies is crucial for pharmacokinetic and other studies requiring reliable quantitative data.

References

- 1. diva-portal.org [diva-portal.org]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. scispace.com [scispace.com]

- 4. Pharmacokinetic/pharmacodynamic analysis of sulbactam against Acinetobacter baumannii pneumonia: establishing in vivo efficacy targets in the epithelial lining fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sulbactam-d5 (Sodium): Key Suppliers, Analytical Methodologies, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulbactam-d5 (sodium), a deuterated analog of the β-lactamase inhibitor Sulbactam. This guide details its primary suppliers, quantitative specifications, and a detailed experimental protocol for its application as an internal standard in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Suppliers and Manufacturers

Sulbactam-d5 (sodium) is primarily available through specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. While many of these companies are suppliers, some also offer custom synthesis, indicating manufacturing capabilities. Key market players include:

-

LGC Standards: A prominent supplier of reference materials, offering Sulbactam-d5 (sodium) with detailed product information.

-

MedchemExpress: A supplier of research chemicals and bioactive compounds, providing Sulbactam-d5 (sodium) with high purity.

-

Clinivex: A supplier of various chemical products for research and development, listing Sulbactam-d5 (sodium) among its offerings.

-

Toronto Research Chemicals (TRC): While not directly listed in the primary search, TRC is a well-known manufacturer of complex organic chemicals and stable isotope-labeled compounds and is a likely primary manufacturer.

-

Custom Synthesis Specialists: Companies like Cambridge Isotope Laboratories, Inc., Moravek, Inc., and IsoSciences (now part of Entegris) are leaders in the custom synthesis of stable isotope-labeled compounds and are potential primary manufacturers of Sulbactam-d5 (sodium).[1][2][3]

The supply chain for Sulbactam-d5 (sodium) typically originates from a specialized manufacturer of stable isotope-labeled compounds. This product is then distributed through various chemical suppliers to research laboratories and drug development companies.

Quantitative Data from Key Suppliers

The following tables summarize the available quantitative data for Sulbactam-d5 (sodium) from prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| LGC Standards | TRC-S699187 | >95% (HPLC) | 0.5 mg, 2.5 mg, 10 mg |

| MedchemExpress | HY-B0334AS | 99.90% | 500 µg |

| Clinivex | RCLS3C47033 | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |

Note: Data is subject to change and should be verified on the supplier's website.

Experimental Protocol: Quantification of Sulbactam in Human Plasma using LC-MS/MS with Sulbactam-d5 (sodium) as an Internal Standard

The following protocol is a synthesized methodology based on established bioanalytical methods for sulbactam.[4][5][6] This procedure details the use of Sulbactam-d5 (sodium) as an internal standard for the accurate quantification of sulbactam in human plasma, a critical component of pharmacokinetic studies.

Materials and Reagents

-

Sulbactam (analyte) reference standard

-

Sulbactam-d5 (sodium) (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam reference standard in a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam-d5 (sodium) in a 50:50 (v/v) mixture of methanol and water.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.

-

To 100 µL of plasma in each tube, add 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpaonline.com [ajpaonline.com]

Sulbactam-d5 (sodium) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core quantitative data on Sulbactam-d5 (sodium), a deuterated analog of Sulbactam sodium. The inclusion of deuterium isotopes can be instrumental in pharmacokinetic and metabolic studies.

Quantitative Data Summary

The following table summarizes the key identifiers and physicochemical properties of Sulbactam-d5 (sodium).

| Property | Value |

| CAS Number | 1322625-44-4[1][2][3] |

| Molecular Weight | 260.25 g/mol [1][2][3] |

| Molecular Formula | C₈H₅D₅NNaO₅S[1] |

| Unlabeled CAS Number | 69388-84-7 (for Sulbactam sodium)[1][3] |

| Unlabeled Molecular Weight | 255.22 g/mol (for Sulbactam sodium)[4] |

Structural Relationship

Sulbactam-d5 (sodium) is a stable isotope-labeled version of Sulbactam sodium. The deuterium labeling is a critical modification used in various research applications, particularly in analytical and metabolic studies.

Mechanism of Action Context

Sulbactam itself is not an antibiotic but a β-lactamase inhibitor.[3][4][5] It competitively and irreversibly binds to and inhibits β-lactamase enzymes produced by certain bacteria.[2][3][5] This action protects β-lactam antibiotics from degradation, thereby extending their antibacterial spectrum. Sulbactam is commonly combined with antibiotics like ampicillin. The deuterated form, Sulbactam-d5, is primarily utilized as a tracer for quantification in drug development and pharmacokinetic studies.[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of Sulbactam-d5 (sodium) are typically proprietary to the manufacturers and are not publicly available in extensive detail. However, its primary application is as an internal standard in analytical methods like mass spectrometry for the quantification of Sulbactam in biological matrices.

A general workflow for such an application is outlined below.

References

The Indispensable Role of Deuterium-Labeled Internal Standards in Mass Spectrometry: A Technical Guide

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification in mass spectrometry is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for utilizing deuterium-labeled internal standards, a cornerstone of modern quantitative analysis.

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for quantitative mass spectrometry, and among these, deuterium-labeled compounds are the most commonly employed.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations throughout the analytical workflow, from sample preparation to instrumental analysis.[2][3] This guide will delve into the synthesis, application, advantages, and potential challenges of using deuterium-labeled internal standards, providing a comprehensive resource for professionals in the field.

Core Principles: Why Use an Internal Standard?

Mass spectrometry, while highly sensitive and selective, can be susceptible to several sources of variability that impact quantitative accuracy.[2] These include:

-

Sample Preparation Inconsistencies: Variations in extraction efficiency, sample loss during transfer, and derivatization yields.[2]

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[4][5]

-

Instrumental Drift: Fluctuations in instrument performance over time, such as changes in detector sensitivity or ionization efficiency, can affect signal intensity.[2]

An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for a ratiometric measurement (analyte peak area / internal standard peak area) that corrects for these inconsistencies and provides a more accurate and precise quantification.[3][6]

The Deuterium Advantage: Synthesis and Properties

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron.[7] Its increased mass compared to protium (¹H) allows for mass spectrometric differentiation from the unlabeled analyte.[1]

Synthesis of Deuterium-Labeled Standards

The introduction of deuterium into a molecule can be achieved through two primary methods:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves exposing the parent molecule to a deuterium source, such as deuterated solvents (e.g., D₂O, CD₃OD) often in the presence of a catalyst (acid, base, or metal).[1][8] This approach is often simpler and more cost-effective.[1]

-

Chemical Synthesis: This involves building the molecule from the ground up using deuterated starting materials or reagents. While more complex and expensive, this method offers greater control over the position and number of deuterium labels.[1]

The choice of synthesis method depends on the complexity of the molecule, the desired labeling pattern, and cost considerations.

Workflow for Quantitative Analysis using Deuterium-Labeled Internal Standards

The following diagram illustrates a typical workflow for a quantitative LC-MS/MS analysis utilizing a deuterium-labeled internal standard.

Experimental Protocol: Quantification of a Drug in Plasma

This section provides a generalized experimental protocol for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterium-labeled internal standard, "DrugX-d4."

1. Preparation of Stock Solutions and Calibration Standards:

-

Prepare a 1 mg/mL stock solution of DrugX and DrugX-d4 in methanol.

-

Serially dilute the DrugX stock solution with methanol to prepare working solutions for calibration standards.

-

Prepare a working solution of DrugX-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of DrugX to achieve a concentration range (e.g., 1-1000 ng/mL).

2. Sample Preparation:

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the DrugX-d4 working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for DrugX and DrugX-d4.

4. Data Analysis:

-

Integrate the peak areas of the analyte (DrugX) and the internal standard (DrugX-d4).

-

Calculate the peak area ratio (DrugX/DrugX-d4).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of DrugX in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard generally leads to improved assay performance. The following table summarizes a comparison of mean bias and standard deviation for a quantitative assay using an analogous internal standard versus a stable isotope-labeled (SIL) internal standard.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Number of Samples (n) |

| Analogous Internal Standard | 96.8 | 8.6 | 284 |

| SIL Internal Standard | 100.3 | 7.6 | 340 |

| Data adapted from a comparative study.[9] |

As the table illustrates, the SIL internal standard resulted in a mean bias closer to 100% and a lower standard deviation, indicating greater accuracy and precision.[9]

Critical Considerations and Potential Pitfalls

While highly effective, the use of deuterium-labeled internal standards is not without its challenges. Researchers must be aware of the following potential issues:

1. Isotopic Effects:

-

Chromatographic Shift: The C-D bond is slightly shorter and stronger than the C-H bond. This can sometimes lead to a slight difference in retention time between the deuterated standard and the unlabeled analyte, particularly in high-resolution chromatography.[6][10] If the internal standard does not perfectly co-elute with the analyte, it may not experience the exact same matrix effects, potentially leading to quantification errors.[6][10]

-

Metabolic Isotope Effect: The stronger C-D bond can slow down metabolic reactions that involve the cleavage of this bond. This "kinetic isotope effect" can be a useful tool in metabolic studies but can also be a source of bias if not properly accounted for.

2. In-Source H/D Exchange and Scrambling:

-

Exchangeable Deuteriums: Deuterium atoms placed on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups can be prone to exchange with protons from the solvent or matrix.[1] This can lead to a loss of the isotopic label and inaccurate quantification.

-

Collision Cell Scrambling: In some cases, hydrogen-deuterium scrambling can occur in the collision cell of the mass spectrometer, which can complicate the interpretation of fragmentation patterns.[4]

3. Isotopic Purity:

-

The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. It is crucial to use internal standards with high isotopic purity.[1]

Comparison of Deuterium-Labeled vs. ¹³C-Labeled Internal Standards

While deuterium is the most common isotope used for labeling, ¹³C-labeled internal standards are also available and are often considered superior, albeit more expensive.[11][12]

The choice between a deuterium- and ¹³C-labeled standard often comes down to a balance of cost, availability, and the specific requirements of the assay. For many applications, a well-designed deuterium-labeled standard provides excellent performance.[4]

Conclusion

Deuterium-labeled internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process effectively corrects for a wide range of experimental variables. While potential challenges such as isotopic effects and label stability exist, careful selection of the labeling position and thorough method validation can mitigate these risks. For researchers in drug development and other scientific fields, a solid understanding of the principles and best practices for using deuterium-labeled internal standards is essential for generating high-quality, reliable quantitative data.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. nebiolab.com [nebiolab.com]

- 4. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Deuterium - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Sulbactam-d5 in Antibiotic Research: A Technical Guide

Introduction

Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to combat resistance in bacteria that produce these enzymes.[1][2][3] While sulbactam itself possesses weak intrinsic antibacterial activity, its primary role is to irreversibly bind to and inactivate β-lactamase enzymes, thereby protecting the partner antibiotic from degradation.[2][4][5] In the field of antibiotic research and development, the precise quantification of sulbactam in biological matrices is critical for pharmacokinetic, pharmacodynamic, and metabolic studies. Sulbactam-d5, a deuterated form of sulbactam, serves as an invaluable tool in these analytical applications. As a stable isotope-labeled internal standard (SIL-IS), it provides the benchmark for highly accurate and precise quantification of sulbactam, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the core applications of Sulbactam-d5, providing technical insights, experimental protocols, and quantitative data for researchers in drug development.

Core Application: Internal Standard in Bioanalytical Methods

The principal application of Sulbactam-d5 is as an internal standard (IS) for the quantitative analysis of sulbactam in complex biological samples such as plasma, urine, and tissue homogenates.[6][7] The use of a SIL-IS is the gold standard in mass spectrometry-based quantification. Because Sulbactam-d5 is chemically identical to sulbactam, differing only in isotopic composition, it co-elutes during chromatography and exhibits nearly identical ionization efficiency and fragmentation patterns in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to superior accuracy and precision.[8]

Logical Workflow for Sulbactam Quantification using LC-MS/MS

Caption: Workflow for quantifying sulbactam using Sulbactam-d5 as an internal standard.

Quantitative Performance Data

The use of Sulbactam-d5 enables the development of robust and sensitive bioanalytical methods. The data below is a summary of typical performance characteristics from validated LC-MS/MS assays.

| Parameter | Typical Value | Reference(s) |

| Linearity Range (Plasma) | 0.25 - 200 µg/mL | [6][9] |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [9][10] |

| Inter-day Precision (%CV) | ≤ 11.5% | [9][11] |

| Inter-day Accuracy (%Bias) | -11.5% to 12.5% | [9][11] |

| Extraction Recovery | > 84% | [10] |

Experimental Protocol: Quantification of Sulbactam in Human Plasma

This protocol provides a generalized methodology for the quantification of sulbactam in human plasma using Sulbactam-d5 and LC-MS/MS.

1. Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Sulbactam reference standard

-

Sulbactam-d5 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[12]

-

Add 10 µL of the Sulbactam-d5 working solution (e.g., 100 µg/mL in 50:50 methanol/water) to each tube and vortex briefly.[12]

-

Add 200-300 µL of ice-cold acetonitrile to precipitate proteins.[11][12]

-

Vortex mix for 30 seconds to 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.[12]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

The supernatant may be further diluted with an aqueous solution (e.g., water with 0.1% formic acid) before injection to ensure compatibility with the mobile phase.[12]

3. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system capable of binary gradient elution.

-

Column: A reversed-phase column such as a C18 or PFP (Pentafluorophenyl), e.g., 100 x 2.1 mm, <3 µm particle size.[11][12]

-

Mobile Phase A: Water with 0.1% Formic Acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]

-

Gradient: A typical gradient starts at low %B (e.g., 1-5%), ramps up to high %B (e.g., 95-99%) to elute the analytes, holds for a brief period, and then re-equilibrates to initial conditions. Total run time is typically under 5 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[9][14]

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for sulbactam and Sulbactam-d5 would be optimized for the instrument in use.

Application in Pharmacokinetic (PK) Studies

Accurate drug concentration data is the foundation of pharmacokinetic analysis. By enabling precise quantification of sulbactam over time, Sulbactam-d5 is instrumental in studies that define the absorption, distribution, metabolism, and excretion (ADME) profile of sulbactam and its combination products.[15] These studies are essential for determining appropriate dosing regimens.[6][7]

Relationship between Bioanalysis and Pharmacokinetics

References

- 1. Sulbactam - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Population pharmacokinetics of ampicillin and sulbactam in patients with community-acquired pneumonia: evaluation of the impact of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Stability and Storage of Sulbactam-d5 (sodium)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Sulbactam-d5 (sodium), a deuterated analog of the β-lactamase inhibitor Sulbactam. The information presented herein is critical for ensuring the integrity of the compound in research and development settings.

Introduction

Sulbactam-d5 (sodium) is the sodium salt of a deuterated form of Sulbactam. Sulbactam is a competitive, irreversible inhibitor of β-lactamase, an enzyme produced by various bacteria that confers resistance to β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam restores or enhances the antibacterial activity of β-lactam antibiotics. The deuterated form, Sulbactam-d5, is often used as an internal standard in pharmacokinetic and metabolic studies. Understanding the stability of this compound is paramount for accurate and reproducible experimental results. While specific stability studies on the deuterated form are limited, the stability profile is expected to be very similar to that of Sulbactam sodium.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₅D₅NNaO₅S |

| Molecular Weight | 260.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol. |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of Sulbactam-d5 (sodium). The following conditions are recommended based on available data for both the deuterated and non-deuterated forms.

Solid Form

For long-term storage, solid Sulbactam-d5 (sodium) should be stored at -20°C under a nitrogen atmosphere .

In Solution

The stability of Sulbactam-d5 (sodium) in solution is dependent on the solvent and storage temperature. General recommendations are as follows:

| Solvent | Storage Temperature | Storage Duration |

| Various aqueous buffers | -80°C | Up to 6 months |

| Various aqueous buffers | -20°C | Up to 1 month |

Note: For aqueous stock solutions, it is advisable to filter and sterilize the solution before storage. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.

Stability Profile

The stability of Sulbactam, and by extension Sulbactam-d5, is influenced by several factors including pH, temperature, and the presence of other substances.

pH Stability

Sulbactam is susceptible to hydrolysis, particularly under alkaline conditions. The β-lactam ring is prone to opening, leading to a loss of activity. Studies on the non-deuterated form have shown that degradation is accelerated in alkaline solutions.

Temperature Stability

Elevated temperatures can accelerate the degradation of Sulbactam. For reconstituted solutions intended for parenteral administration, storage at controlled room temperature or under refrigeration is necessary to minimize degradation.

Stability in Infusion Fluids

The stability of Sulbactam sodium has been evaluated in various infusion solutions. It is generally more stable in solutions like 0.9% Sodium Chloride Injection and 5% Glucose Injection compared to 5% Glucose and Sodium Chloride Injection.[1] When co-administered with other drugs like ampicillin, the stability of the combination is often dictated by the less stable compound, which in many cases is the partner antibiotic.

Quantitative Stability Data (for Sulbactam Sodium)

The following table summarizes the stability of Sulbactam sodium when combined with Cefoperazone sodium in different infusion solutions over a 6-hour period.

| Infusion Solution | Initial Concentration | Concentration after 6 hours | % Decrease |

| 0.9% Sodium Chloride Injection | 100% | >95% | <5% |

| 5% Glucose Injection | 100% | >95% | <5% |

| 5% Glucose and Sodium Chloride Injection | 100% | ~90% | ~10% |

| Sodium Lactate Ringer's Injection | 100% | >95% | <5% |

Data adapted from a study on Cefoperazone Sodium and Sulbactam Sodium for Injection.[1]

Degradation Pathways

The primary degradation pathway for Sulbactam is the hydrolysis of the β-lactam ring. This can be initiated by changes in pH (especially alkaline conditions) or by the catalytic action of β-lactamase enzymes. The opening of the β-lactam ring results in the formation of inactive degradation products.

Caption: Primary degradation pathway of Sulbactam.

Experimental Protocols

The following section outlines a general protocol for conducting forced degradation studies and a stability-indicating HPLC method for Sulbactam. These protocols are based on established methods for the non-deuterated form and can be adapted for Sulbactam-d5.

Forced Degradation Study Protocol

Objective: To evaluate the stability of Sulbactam-d5 (sodium) under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

-

Sulbactam-d5 (sodium)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer

-

HPLC system with UV detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Sulbactam-d5 (sodium) in high-purity water at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Keep the mixture at 60°C for 2 hours.

-

Neutralize the solution with 0.1 M NaOH.

-

Dilute to a suitable concentration with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Keep the mixture at room temperature for 30 minutes.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a suitable concentration with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep the mixture at room temperature for 1 hour.

-

Dilute to a suitable concentration with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Keep the solid drug substance in a thermostatically controlled oven at 80°C for 24 hours.

-

Dissolve the heat-treated sample in water and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration as per ICH guidelines.

-

Dissolve the exposed sample in water and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

This method is designed to separate the parent drug from its potential degradation products.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 80:20 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of Sulbactam-d5 (sodium) is a critical factor for its use in research and development. As a deuterated analog, its stability is expected to be comparable to that of Sulbactam sodium. Proper storage in a cool, dry, and inert environment is essential for the solid form. For solutions, refrigerated or frozen storage is recommended to minimize hydrolytic degradation. The provided experimental protocols for forced degradation and HPLC analysis serve as a valuable starting point for establishing the stability profile of Sulbactam-d5 (sodium) in specific applications and formulations. Researchers should perform their own stability studies to ensure the integrity of the compound under their specific experimental conditions.

References

Methodological & Application

Application Note: High-Throughput Quantification of Sulbactam in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sulbactam in human plasma. The method utilizes Sulbactam-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple and efficient protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been developed to meet the needs of researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for Sulbactam quantification.

Introduction

Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes. Accurate measurement of Sulbactam concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the quantification of Sulbactam in human plasma, employing Sulbactam-d5 as the internal standard to correct for matrix effects and procedural variability.[1][2]

Experimental

Materials and Reagents

-

Sulbactam sodium (Reference Standard)

-

Sulbactam-d5 sodium (Internal Standard)[1]

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

-

Reversed-phase C18 column (e.g., 100 x 2.1 mm, 5 µm)[3]

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Stock and Working Solutions

-

Sulbactam Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam sodium in ultrapure water.

-

Sulbactam-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam-d5 sodium in ultrapure water.

-

Working Solutions: Prepare serial dilutions of the Sulbactam stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Sulbactam-d5 stock solution in acetonitrile.

Protocols

Sample Preparation

A simple protein precipitation method is used for the extraction of Sulbactam from human plasma.[3][4][5]

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 300 µL of the internal standard working solution (100 ng/mL Sulbactam-d5 in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions are optimized for the separation and detection of Sulbactam and Sulbactam-d5.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient can be optimized |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

MRM Transitions

The following MRM transitions should be used for the quantification and confirmation of Sulbactam and its internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Sulbactam | 232.1 | 140.0 | 200 |

| Sulbactam-d5 | 237.1 | 145.0 | 200 |

Note: The product ion for Sulbactam-d5 is predicted based on the fragmentation of Sulbactam and the addition of 5 Daltons due to the deuterium labeling. This transition should be confirmed experimentally.

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 50 to 5000 ng/mL.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Sulbactam | 50 - 5000 | > 0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 150 | < 15 | < 15 | 85 - 115 |

| Mid QC | 1500 | < 15 | < 15 | 85 - 115 |

| High QC | 4000 | < 15 | < 15 | 85 - 115 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of Sulbactam in human plasma. The use of a simple protein precipitation protocol and a deuterated internal standard ensures the accuracy and robustness of the method, making it well-suited for applications in clinical research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Protocol for the Quantification of Sulbactam in Human Plasma Using Sulbactam-d5 as an Internal Standard by LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Sulbactam in human plasma using Sulbactam-d5 as an internal standard (IS). The method utilizes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data, including calibration curve parameters, accuracy, and precision, are presented to demonstrate the method's performance. This application note is intended to guide researchers in the implementation of a reliable bioanalytical method for Sulbactam quantification in a clinical or research setting.

Introduction

Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome antibiotic resistance in bacteria that produce β-lactamase. Accurate quantification of Sulbactam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Sulbactam-d5, is the gold standard for quantitative bioanalysis using LC-MS/MS. The co-elution of the analyte and its deuterated internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.

Experimental Protocols

Materials and Reagents

-

Sulbactam reference standard

-

Sulbactam-d5 internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Sulbactam and Sulbactam-d5 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Sulbactam by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution: Prepare a working solution of Sulbactam-d5 at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions of Sulbactam to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation

A protein precipitation method is employed for the extraction of Sulbactam and Sulbactam-d5 from human plasma.

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (Sulbactam-d5 in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As required for optimal separation |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | Sulbactam | Sulbactam-d5 |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 232.0 | m/z 237.0 |

| Product Ion (Q3) | m/z 140.0 | m/z 140.0 |

| Collision Energy (CE) | Optimized for the instrument | Optimized for the instrument |

| Declustering Potential (DP) | Optimized for the instrument | Optimized for the instrument |

Data Presentation

Calibration Curve

The calibration curve for Sulbactam is constructed by plotting the peak area ratio of Sulbactam to Sulbactam-d5 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

| Parameter | Typical Value |

| Linear Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing the QC samples at three different concentration levels on the same day (intra-day) and on different days (inter-day).

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 1.5 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 20 | < 15% | ± 15% | < 15% | ± 15% |

| High | 40 | < 15% | ± 15% | < 15% | ± 15% |

Note: The acceptance criteria are based on FDA guidelines for bioanalytical method validation.

Recovery

The extraction recovery of Sulbactam is determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standards.

| QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low | 1.5 | > 85% |

| Medium | 20 | > 85% |

| High | 40 | > 85% |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the quantification of Sulbactam in human plasma.

Application Notes and Protocols for Sulbactam-d5 (sodium) in Pharmacokinetic Studies of Beta-Lactamase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulbactam-d5 (sodium salt) as an internal standard in pharmacokinetic (PK) studies of the beta-lactamase inhibitor, sulbactam. Detailed protocols for sample preparation, bioanalytical method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis are presented.

Introduction to Sulbactam and the Role of Deuterated Internal Standards

Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome bacterial resistance.[1][2] By irreversibly binding to and inactivating β-lactamase enzymes, sulbactam protects the antibiotic from degradation, thereby restoring its efficacy.[1] Accurate characterization of sulbactam's pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic success.

Stable isotope-labeled internal standards, such as Sulbactam-d5, are the gold standard for quantitative bioanalysis by LC-MS/MS.[3] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively normalizes for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of the analyte.

Pharmacokinetic Profile of Sulbactam

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of sulbactam. The following table summarizes key pharmacokinetic parameters for sulbactam, compiled from various studies in humans. These values can be used as a reference when designing and interpreting pharmacokinetic studies.

| Pharmacokinetic Parameter | Value | Reference |

| Half-life (t½) | ~1 hour | [4][5][6] |

| Volume of Distribution (Vd) | 18 - 27.7 L | [7] |

| Protein Binding | ~38% | [7] |

| Renal Clearance | ~75-85% of total clearance | [7][8] |

| Total Body Clearance | 14.4 - 18.6 L/h | [7] |

Experimental Protocols

A robust and validated bioanalytical method is paramount for generating reliable pharmacokinetic data. The following protocols outline a typical workflow for a pharmacokinetic study of sulbactam using Sulbactam-d5 as an internal standard.

Pharmacokinetic Study Design

A typical pharmacokinetic study design involves the administration of a sulbactam-containing drug to subjects, followed by the collection of serial blood samples over a specified period.

-

Dosing: Administer a single intravenous (IV) or oral dose of the sulbactam formulation.

-

Blood Sampling: Collect blood samples (typically 2-5 mL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. A representative sampling schedule would be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][6]

-

Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Immediately freeze the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Sulbactam

This protocol describes a sensitive and specific method for the quantification of sulbactam in human plasma using Sulbactam-d5 as an internal standard.

-

Sulbactam sodium (reference standard)

-

Sulbactam-d5 sodium salt (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Stock Solutions: Prepare individual stock solutions of sulbactam and Sulbactam-d5 in methanol or water at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the sulbactam stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of Sulbactam-d5 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) and QC samples at low, medium, and high concentrations.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Sulbactam-d5 internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Sulbactam: m/z 232.0 -> 140.0Sulbactam-d5: m/z 237.0 -> 145.0 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: No significant interference at the retention times of sulbactam and Sulbactam-d5 in blank plasma from at least six different sources.

-

Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The lower limit of quantification (LLOQ) should be determined as the lowest concentration on the calibration curve with acceptable precision and accuracy.

-

Precision and Accuracy: Intra- and inter-day precision (as %CV) should be ≤ 15% (≤ 20% at the LLOQ), and accuracy (as % bias) should be within ±15% (±20% at the LLOQ).

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

-

Recovery: The extraction efficiency of sulbactam and Sulbactam-d5 from the plasma matrix.

-

Stability: Stability of sulbactam in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 2: Representative Pharmacokinetic Data for Sulbactam

| Subject ID | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | AUC₀₋inf (µg·h/mL) | t½ (h) |

| 1 | 1000 | 65.2 | 0.5 | 110.5 | 115.8 | 1.1 |

| 2 | 1000 | 71.8 | 0.5 | 125.3 | 130.1 | 1.0 |

| 3 | 1000 | 62.5 | 0.6 | 108.9 | 113.7 | 1.2 |

| ... | ... | ... | ... | ... | ... | ... |

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.

-

t½: Elimination half-life.

Visualizations

Mechanism of Action: Sulbactam Inhibition of β-Lactamase

Caption: Mechanism of Sulbactam as a β-lactamase inhibitor.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study of sulbactam.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Importance of beta-lactamase inhibitor pharmacokinetics in the pharmacodynamics of inhibitor-drug combinations: studies with piperacillin-tazobactam and piperacillin-sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bohrium.com [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic properties of beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sulbactam in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulbactam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes Sulbactam-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Sulbactam concentrations.[2]

Principle

The method is based on the principle of protein precipitation to extract Sulbactam and the internal standard (IS), Sulbactam-d5, from the plasma matrix. The extracted analytes are then separated from endogenous components using reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has nearly identical chemical properties, corrects for variability during sample preparation and analysis, thereby enhancing the method's reproducibility.[1][3]

Experimental Protocol

Materials and Reagents

-